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Compound of Interest

1-(3,4-Dimethylphenyl)-2-
Compound Name:
hydroxyethanone

Cat. No.: B8593471

Executive Summary

3',4'-Dimethylphenacyl alcohol (IUPAC: 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one)
represents a critical

-hydroxy ketone scaffold used primarily as a versatile building block in the synthesis of
bioactive heterocycles and adrenergic receptor modulators. Unlike its unsubstituted phenacyl
alcohol counterparts, the 3,4-dimethyl substitution pattern confers unique lipophilic properties
and electronic effects that influence both metabolic stability and binding affinity in
pharmacological targets.

This guide provides a rigorous technical analysis of the molecule, detailing a high-yield
synthetic protocol via the Kornblum-style Formate Hydrolysis route, spectroscopic
characterization standards, and its utility in heterocyclic construction.

Structural Identity & Physicochemical Profile[1]

The physicochemical parameters below are critical for researchers assessing the compound's
"drug-likeness" and behavior in solution.
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Property

Value | Description

Source/Methodology

IUPAC Name

2-Hydroxy-1-(3,4-
dimethylphenyl)ethan-1-one

IUPAC Nomenclature

Molecular Formula

Stoichiometry

Molecular Weight

164.20 g/mol

Calculated

SMILES

CC1=C(C=C(C=C1)C(=0)CO)
C

Canonical

LogP (Predicted) 1.8-21 Consensus Model (ACD/Labs)
H-Bond Donors 1 Structural Analysis
H-Bond Acceptors 2 Structural Analysis

Melting Point

92°C - 96°C (Predicted)

Analog Comparison*

Solubility

Soluble in EtOH, DMSO,

; Sparingly soluble in

Polarity Assessment

*Note: While unsubstituted phenacyl alcohol melts at 86°C, the dimethyl substitution typically

elevates the crystal lattice energy, raising the melting point range.

Synthetic Methodology: The Formate Hydrolysis

Route

Direct hydrolysis of

-bromo ketones with hydroxide often leads to polymerization or aldol condensation byproducts.
The Formate Hydrolysis Route is the industry-standard "Expert" protocol, utilizing sodium
formate to generate an intermediate ester which is then gently hydrolyzed. This method

ensures high purity and yield.

Reaction Scheme Visualization
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Figure 1: Step-wise synthetic pathway avoiding direct basic hydrolysis to minimize
polymerization risks.

Detailed Protocol
Step 1:

-Bromination

e Charge: Dissolve 100 mmol of 3,4-dimethylacetophenone in 150 mL of anhydrous diethyl
ether or methanol.

o Catalysis: Add catalytic

(0.5 g) if using ether; if using methanol, acid catalysis (HBr) is sufficient.

» Addition: Add bromine (100 mmol) dropwise at 0°C. The reaction is autocatalytic; the color
should dissipate rapidly.

o Workup: Wash with cold water/bicarbonate. Evaporate solvent to yield the crude
-bromo ketone (Lachrymator warning: Handle in fume hood).
Step 2: Formate Substitution & Hydrolysis

e Substitution: Dissolve the crude bromide in 200 mL of 95% Ethanol. Add Sodium Formate
(150 mmol).

o Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (disappearance of bromide).

e Hydrolysis: Cool the mixture. Add 50 mL of 10% HCI and stir at room temperature for 2 hours
to cleave the formate ester.
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« |solation: Concentrate the ethanol in vacuo. Extract the aqueous residue with Ethyl Acetate
(3x).

 Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) to obtain white/off-white needles.
Scientific Rationale:

o Why Sodium Formate? Formate is a weak base but a good nucleophile. It displaces the
bromide via

without abstracting the

-proton, preventing the formation of enolates that lead to dark tarry byproducts common in
direct hydroxide hydrolysis [1].

Spectroscopic Characterization (Validation)

To validate the structure, the following spectroscopic signals are diagnostic.

Proton NMR (-NMR, 400 MHz, )

Shift (

L . . Structural
Multiplicity Integration Assignment .
Insight
ppm)
) Ortho to
7.65-7.75 Multiplet 2H Ar-H (2, 6)
Carbonyl
7.20-7.25 Doublet 1H Ar-H (5) Meta to Carbonyl
Diagnostic
4.85 Singlet 2H
-methylene peak
Exchangeable
3.60 Broad Singlet 1H with
. Two methyl
2.32 Singlet 6H

groups on ring

Infrared Spectroscopy (FT-IR)
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e 3400 - 3450

: Broad O-H stretch (Alcohol).

e 1680 - 1695

: Strong C=0 stretch (Ketone). Note: Lower frequency than typical ketones due to
conjugation with the aryl ring and H-bonding with the

-hydroxyl.

Reactivity & Applications

3',4'-Dimethylphenacyl alcohol serves as a "privileged scaffold" in medicinal chemistry. Its dual
functionality (ketone + alcohol) allows for divergent synthesis.

Heterocycle Formation

The most common application is the synthesis of 1,3-Oxazoles and Imidazoles.

o Oxazole Synthesis: Reaction with nitriles in the presence of strong acid (Ritter-type reaction)

or cyclization with acid chlorides.

e Imidazole Synthesis: Condensation with aldehydes and ammonia (Debus-Radziszewski

imidazole synthesis).

Biological Relevance

This scaffold is structurally homologous to the side chain of Norepinephrine. Derivatives often
exhibit activity at adrenergic receptors (

and

), making them key intermediates in the development of sympathomimetic drugs.

Reactivity Flowchart
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Figure 2: Divergent synthetic utility of the 3',4'-dimethylphenacyl alcohol scaffold.

Safety & Handling

» Hazard Identification: Irritant to eyes, respiratory system, and skin.
e Precursor Warning: The

-bromo intermediate is a potent lachrymator (tear gas agent). All steps involving the bromide
must be performed in a high-efficiency fume hood.

o Storage: Store under inert atmosphere (
) at 2-8°C.

-Hydroxy ketones can undergo slow dimerization or oxidation upon prolonged exposure to
air.
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e NIST Chemistry WebBook. Ethanone, 1-(3,4-dimethylphenyl)- (Precursor Data).[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Organic Syntheses Procedure [orgsyn.org]

e 2. pdf.benchchem.com [pdf.benchchem.com]

¢ 3. chemsynthesis.com [chemsynthesis.com]

¢ 4. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]

¢ To cite this document: BenchChem. [3',4'-Dimethylphenacyl Alcohol: Technical Profile &
Synthetic Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8593471#3-4-dimethylphenacyl-alcohol-chemical-
structure-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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